MHC Class I Binding Specificity: HCV Core (131-140) Demonstrates Strong HLA-A2-Restricted Binding Distinct from Other Core Epitopes
In a systematic flow cytometric analysis of 75 decapeptides spanning the HCV core protein, HCV Peptide (131-140) was one of only four core peptides (along with aa 35-44, aa 87-96, and aa 167-176) that exhibited peak fluorescence signals in virtually all HLA-A2-positive cell lines tested, indicating strong and specific HLA-A2-restricted MHC class I binding [1]. In contrast, numerous other core-derived decapeptides failed to show comparable binding, establishing a limited repertoire of functional HLA-A2-restricted core epitopes [1].
| Evidence Dimension | HLA-A2-restricted MHC class I binding activity (flow cytometry) |
|---|---|
| Target Compound Data | HCV Peptide (131-140): Peak fluorescence signals observed in virtually all HLA-A2-positive cell lines tested [1] |
| Comparator Or Baseline | 71 other HCV core decapeptides (positions excluding aa 35-44, 87-96, 131-140, 167-176): No peak fluorescence signals detected in HLA-A2-positive cell lines [1] |
| Quantified Difference | 4 out of 75 decapeptides (5.3%) demonstrated strong HLA-A2 binding; Core (131-140) identified as one of four functional HLA-A2-restricted core epitopes [1] |
| Conditions | Flow cytometric assay; 75 decapeptides tested on 20 human B-cell lines; binding specificity confirmed via MHC class I stabilization on T2 cells and SYFPEITHI algorithm prediction [1] |
Why This Matters
For researchers requiring HLA-A2-restricted CTL stimulation, HCV Peptide (131-140) is among a limited set (5.3% of core decapeptides) with experimentally validated binding, reducing the risk of selecting an inactive peptide for T-cell assays.
- [1] Schweitzer S, et al. Flow cytometric analysis of peptide binding to major histocompatibility complex class I for hepatitis C virus core T-cell epitopes. Cytometry. 2000;41(4):271-278. View Source
